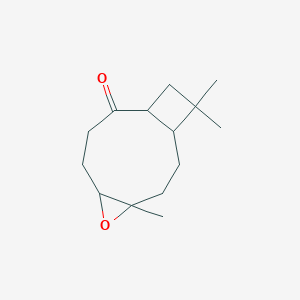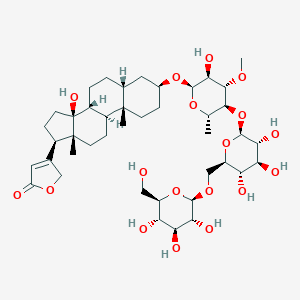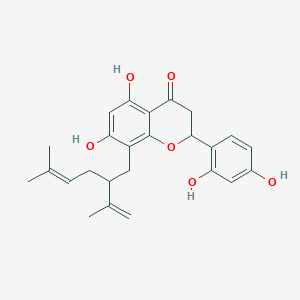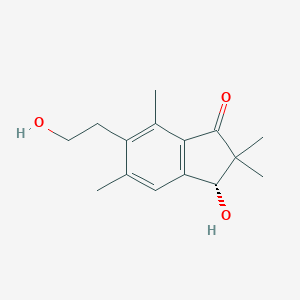
Preisocalamendiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one is an organic compound with the chemical formula C₁₅H₂₄O . It is a naturally occurring sesquiterpenoid, typically found in the essential oils of various plants, such as those in the Acorus and Schinus genera . This compound is characterized by its white crystalline form and its solubility in organic solvents like ethanol and dimethyl sulfoxide .
Wissenschaftliche Forschungsanwendungen
(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one has several applications in scientific research:
Chemistry: : It is used as a precursor in the synthesis of more complex organic molecules .
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine: : Research has indicated that preisocalamendiol may have tranquilizing effects due to its interaction with GABA receptors .
Industry: : It is used in the formulation of essential oils and fragrances .
Vorbereitungsmethoden
(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one can be obtained through both natural extraction and chemical synthesis.
Natural Extraction: : The compound is extracted from plant materials using solvents. The process involves washing, soaking, and purifying the plant material to isolate the desired compound .
Chemical Synthesis: : The synthetic route involves cyclization and oxidation reactions. For instance, starting from a germacrane skeleton, the compound undergoes a series of reactions, including cyclization to form the decane ring and subsequent oxidation to introduce the hydroxyl group .
Analyse Chemischer Reaktionen
(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one undergoes various chemical reactions, including:
Oxidation: : This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids .
Reduction: : Using reagents such as lithium aluminum hydride, preisocalamendiol can be reduced to its corresponding alcohols .
Substitution: : The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions .
Wirkmechanismus
(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one exerts its effects primarily through its interaction with the GABA receptor, a major inhibitory neurotransmitter in the central nervous system . By modulating this receptor, the compound can induce calming and sedative effects. The exact molecular pathways involved include the positive modulation of GABAergic transmission, which enhances the inhibitory effects of GABA .
Vergleich Mit ähnlichen Verbindungen
(S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one is often compared with other sesquiterpenoids such as shyobunol and acorenone.
Shyobunol: : Similar in structure, shyobunol also exhibits GABAergic activity but differs in its specific molecular interactions and potency .
Acorenone: : This compound shares a similar germacrane skeleton but has different functional groups, leading to variations in its chemical reactivity and biological activity .
Uniqueness: : (S,Z)-2-Isopropyl-5-methyl-9-methylenecyclodec-5-en-1-one’s unique combination of a cyclodecane ring with isopropyl and methyl groups, along with its specific GABAergic activity, distinguishes it from other sesquiterpenoids .
Eigenschaften
CAS-Nummer |
25645-19-6 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(2S,5E)-5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-one |
InChI |
InChI=1S/C15H24O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h6,11,14H,4-5,7-10H2,1-3H3/b12-6+/t14-/m0/s1 |
InChI-Schlüssel |
QTFJNWQFKJITEE-CYIWUNGXSA-N |
SMILES |
CC1=CCCC(=C)CC(=O)C(CC1)C(C)C |
Isomerische SMILES |
C/C/1=C\CCC(=C)CC(=O)[C@@H](CC1)C(C)C |
Kanonische SMILES |
CC1=CCCC(=C)CC(=O)C(CC1)C(C)C |
Aussehen |
Oil |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol](/img/structure/B208284.png)
![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)





![(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B209137.png)

